5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzene-1-sulfonamide
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Overview
Description
5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry due to their antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzene-1-sulfonamide typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene with chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride intermediate, which is then reacted with 2,3-dimethylaniline to form the final sulfonamide product.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base such as NaOH or KOH.
Major Products
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzene-1-sulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2,3-dimethylphenyl)-2-fluorobenzamide
- 5-bromo-N-(2,3-dimethylphenyl)-2-furamide
- 5-bromo-N-(2,3-dimethylphenyl)nicotinamide
Uniqueness
5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of bromine, methoxy, and sulfonamide groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
5-bromo-N-(2,3-dimethylphenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-10-5-4-6-13(11(10)2)17-21(18,19)15-9-12(16)7-8-14(15)20-3/h4-9,17H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGMSTGGBLGBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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